

# Comparative Guide to Anticancer Agent 127 (142D6): A Covalent IAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 127 |           |
| Cat. No.:            | B15585104            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Anticancer Agent 127** (142D6), a novel covalent pan-Inhibitor of Apoptosis Protein (IAP) antagonist, with other IAP inhibitors in clinical development. The guide focuses on the patent and intellectual property landscape, comparative performance data, and detailed experimental methodologies.

#### **Introduction and Mechanism of Action**

Anticancer Agent 127, also known as 142D6, is a potent, orally bioavailable, covalent paninhibitor of IAP proteins.[1] It covalently targets a lysine residue within the BIR3 (Baculoviral IAP Repeat) domains of key IAP family members: X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][2]

IAP proteins are crucial regulators of apoptosis (programmed cell death) and are frequently overexpressed in cancer cells, contributing to tumor survival and therapeutic resistance. They function by directly inhibiting caspases, the key executioner enzymes of apoptosis, and by modulating cell survival signaling pathways like NF-kB.[1][3] By covalently binding to and inhibiting IAPs, **Anticancer Agent 127** lifts the brakes on apoptosis, leading to cancer cell death.[1] This irreversible mechanism of action distinguishes it from many reversible IAP inhibitors.



This guide compares **Anticancer Agent 127** (142D6) with the following alternative IAP inhibitors:

- LCL161 (Novartis): A monovalent, orally bioavailable SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that acts as a reversible IAP inhibitor.[4]
- Debio 1143 (Xevinapant, Debiopharm): An oral, monovalent SMAC mimetic and IAP antagonist.[5][6]
- APG-1387 (Ascentage Pharma): A novel, bivalent SMAC mimetic IAP inhibitor administered intravenously.[7]

## **Patent and Intellectual Property Landscape**

The intellectual property landscape for IAP inhibitors is competitive, with numerous patents covering different chemical scaffolds and mechanisms of action. A summary of the patent status for **Anticancer Agent 127** and its comparators is presented below.



| Compound                        | Assignee/Applicant                              | Key Patent<br>Information                                                                                                                                                                                               | Status/Comments                                                                                                                             |
|---------------------------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Anticancer Agent 127<br>(142D6) | University of<br>California, Riverside<br>(UCR) | Patented. The agent was designed as an aryl-fluorosulfate-based Lys-covalent pan-IAP agent.[8][9]                                                                                                                       | M. Pellecchia, C. Baggio, and P. Udompholkul are listed as co-inventors. The agent may be licensed by Armida Labs., Inc.[8]                 |
| LCL161                          | Novartis                                        | Patents cover the composition of matter and use in treating proliferative diseases.                                                                                                                                     | Multiple clinical trials have been conducted, investigating its use as a monotherapy and in combination therapies.[4][10]                   |
| Debio 1143<br>(Xevinapant)      | Debiopharm                                      | Patents cover the compound, pharmaceutical compositions, and its use in combination with radiotherapy and chemotherapy.                                                                                                 | Has shown significant efficacy in combination with chemoradiotherapy for head and neck cancer.[5][6]                                        |
| APG-1387                        | Ascentage Pharma                                | Patents cover the bivalent SMAC mimetic structure and its use in treating cancers and other conditions like chronic hepatitis B. A patent has been filed for its combination with immune checkpoint inhibitors.[11][12] | Currently in multiple Phase I and II clinical trials, both as a monotherapy and in combination with other agents like pembrolizumab.[7][13] |



### **Comparative Performance Data**

This section summarizes the available quantitative data for **Anticancer Agent 127** (142D6) and its comparators. Direct comparison should be approached with caution, as the data for 142D6 is preclinical, while the data for the alternatives are from clinical trials.

Table 3.1: Preclinical In Vitro Inhibitory Activity

| Compound                     | Target             | IC50 (nM)                | Assay Type                        |
|------------------------------|--------------------|--------------------------|-----------------------------------|
| Anticancer Agent 127 (142D6) | XIAP (BIR3)        | 12                       | Displacement<br>Assay[2]          |
| cIAP1 (BIR3)                 | 14                 | Displacement<br>Assay[2] |                                   |
| cIAP2 (BIR3)                 | 9                  | Displacement<br>Assay[2] |                                   |
| LCL161                       | XIAP, cIAP1, cIAP2 | Varies (Potent)          | Biochemical/Cell-<br>based assays |
| Debio 1143                   | XIAP, cIAP1, cIAP2 | Varies (Potent)          | Biochemical/Cell-<br>based assays |
| APG-1387                     | XIAP, cIAP1, cIAP2 | Varies (Potent)          | Biochemical/Cell-<br>based assays |

Table 3.2: Cellular Efficacy Data



| Compound                     | Cell Line  | EC50 (nM)            | Assay Type           |
|------------------------------|------------|----------------------|----------------------|
| Anticancer Agent 127 (142D6) | MDA-MB-231 | 44 ± 4               | 2D Cell Viability[8] |
| MDA-MB-231                   | 61 ± 12    | Apoptosis Assay[8]   |                      |
| MDA-MB-231<br>Spheroids      | 94.2 ± 6.2 | 3D Cell Viability[8] |                      |
| LCL161                       | MDA-MB-231 | 37 ± 5               | 2D Cell Viability[8] |
| MDA-MB-231                   | 57 ± 12    | Apoptosis Assay[8]   |                      |
| MDA-MB-231<br>Spheroids      | 32.5 ± 5.1 | 3D Cell Viability[8] |                      |

Table 3.3: Summary of Clinical Trial Data for Comparator Agents



| Compound   | Phase    | Cancer Type(s)              | Key Efficacy<br>Results                                                                                                               | Common<br>Adverse Events<br>(Grade ≥3)                            |
|------------|----------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| LCL161     | Phase II | Myelofibrosis               | 30% objective response rate.                                                                                                          | Syncope, Nausea/Vomiting , Skin eruption/pruritis. [10][14]       |
| Debio 1143 | Phase II | Head and Neck<br>(LA-SCCHN) | With CRT: 85% overall response rate (69% complete response).[5][15] 5-year data shows 53% reduction in deaths vs CRT alone.[6]        | Dysphagia, Mucositis, Febrile Neutropenia, Increased ALT/AST.[5]  |
| APG-1387   | Phase I  | Advanced Solid<br>Tumors    | Monotherapy: 21.7% disease control rate.[7] [16] With Toripalimab: 13.6% objective response rate, 54.5% disease control rate.[7] [16] | Lipase elevation,<br>Alanine<br>aminotransferase<br>elevation.[7] |

## **Signaling Pathways and Experimental Workflows**

Visual representations of the core signaling pathway and typical experimental workflows provide a clearer understanding of the agent's mechanism and evaluation process.





Click to download full resolution via product page

Caption: IAP-mediated signaling and points of inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 5. Phase I Trial of Debio 1143, an Antagonist of Inhibitor of Apoptosis Proteins, Combined with Cisplatin Chemoradiotherapy in Patients with Locally Advanced Squamous Cell Carcinoma of the Head and Neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds The ASCO Post [ascopost.com]
- 7. Inhibitor of apoptosis proteins (IAP) inhibitor APG-1387 monotherapy or in combination with programmed cell death 1 (PD-1) inhibitor toripalimab in patients with advanced solid tumors: results from two phase I trials PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ascentage Pharma presents new clinical data of apoptosis-targeted drug candidates APG-115 and APG-1387 at 2019 ASCO [prnewswire.com]
- 12. Inhibitor of apoptosis proteins (IAP) inhibitor APG-1387 monotherapy or in combination with programmed cell death 1 (PD-1) inhibitor toripalimab in patients with advanced solid tumors: results from two phase I trials PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Guide to Anticancer Agent 127 (142D6): A
  Covalent IAP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15585104#anticancer-agent-127-patent-and-intellectual-property-landscape]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com